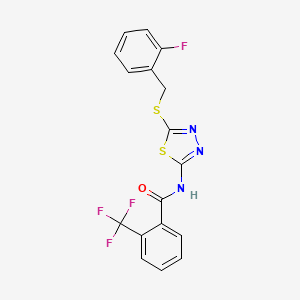

![molecular formula C20H17F3N4O6 B2686152 2,4-Dinitro-1-{2-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]cyclohexyl}benzene CAS No. 478046-70-7](/img/structure/B2686152.png)

2,4-Dinitro-1-{2-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]cyclohexyl}benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

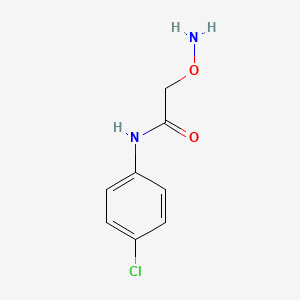

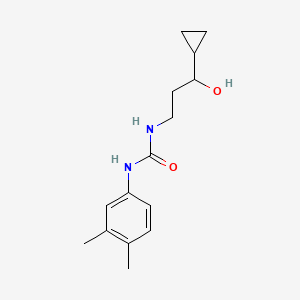

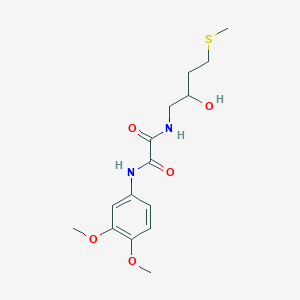

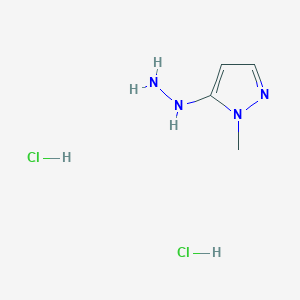

The compound “2,4-Dinitro-1-{2-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]cyclohexyl}benzene” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

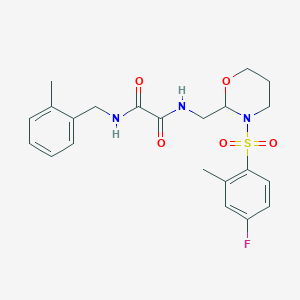

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple functional groups including the dinitrophenyl group, the trifluoromethyl group, the anilino carbonyl group, and the cyclohexyl ring. The exact structure would depend on the specific arrangement and bonding of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dinitrophenyl and trifluoromethyl groups could potentially increase the compound’s polarity, influencing its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Reactions

- A study presented the preparation of an isolable pyridinium trifluoromethoxide salt from the reaction of 4-dimethylaminopyridine with 2,4-dinitro(trifluoromethoxy)benzene. This salt serves as an effective source for SN2 reactions to form trifluoromethyl ethers, showcasing its utility in synthesizing organofluorine compounds (Duran-Camacho et al., 2021).

Materials Science

- Research on new aromatic diamines with cyclohexane moieties substituted with trifluoromethyl groups led to the synthesis of organic-soluble polyamides. These materials exhibit outstanding solubility, transparency, strength, and flexibility, along with low dielectric constants and water absorption, making them suitable for advanced material applications (Li et al., 2009).

Chemical Properties and Reactivity

- The reactivity of 2,4-dinitrophenyl 4-Y-phenyl disulfides with trans-[IrX(CO)(PPh3)2] in benzene was investigated, leading to the formation of complexes that suggest intriguing oxidative-elimination reactions. This study contributes to the understanding of sulfur-sulfur bond cleavage and organometallic complex formation (Lam & Senoffi, 1973).

Mechanistic Insights

- A novel strategy for detecting cyanide ions based on their reaction with compounds such as N-(2,4-dinitrobenzylidene)-4-methoxyaniline was developed. This approach provides a method for the selective detection of cyanide, highlighting the compound's role in creating sensitive chemosensors (Heying et al., 2015).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-[3-(trifluoromethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N4O6/c21-20(22,23)12-4-3-5-13(10-12)24-19(28)33-25-17-7-2-1-6-15(17)16-9-8-14(26(29)30)11-18(16)27(31)32/h3-5,8-11,15H,1-2,6-7H2,(H,24,28)/b25-17+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFFRDLAQMDRJD-KOEQRZSOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NOC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C(=N\OC(=O)NC2=CC=CC(=C2)C(F)(F)F)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methylbenzamide](/img/structure/B2686070.png)

![N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide](/img/structure/B2686072.png)

![N-(2,6-diethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2686075.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2686080.png)

![N-{4-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2686082.png)